Cas no 1882586-23-3 (5-(Azetidin-1-yl)-2-nitrobenzaldehyde)

5-(Azetidin-1-yl)-2-nitrobenzaldehyde structure
1882586-23-3 structure
Product Name:5-(Azetidin-1-yl)-2-nitrobenzaldehyde
CAS No:1882586-23-3
MF:C10H10N2O3
MW:206.198002338409
CID:5747274
PubChem ID:130547534
Update Time:2025-10-18

5-(Azetidin-1-yl)-2-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-725711
    • 1882586-23-3
    • 5-(Azetidin-1-yl)-2-nitrobenzaldehyde
    • Inchi: 1S/C10H10N2O3/c13-7-8-6-9(11-4-1-5-11)2-3-10(8)12(14)15/h2-3,6-7H,1,4-5H2
    • InChI Key: WJYFQWUEWNAZOH-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C=CC(=C1)N1CCC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.1Ų

5-(Azetidin-1-yl)-2-nitrobenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725711-1.0g
5-(azetidin-1-yl)-2-nitrobenzaldehyde
1882586-23-3
1g
$0.0 2023-06-07

Additional information on 5-(Azetidin-1-yl)-2-nitrobenzaldehyde

Introduction to 5-(Azetidin-1-yl)-2-nitrobenzaldehyde (CAS No. 1882586-23-3)

5-(Azetidin-1-yl)-2-nitrobenzaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With the CAS number 1882586-23-3, this compound represents a fascinating intersection of heterocyclic chemistry and nitroaromatic derivatives, making it a subject of interest for synthetic chemists and biologists alike. The presence of both an azetidine ring and a nitro-substituted benzaldehyde moiety imparts distinct reactivity and biological activity, which has been explored in recent studies.

The azetidin-1-yl group is a five-membered saturated heterocycle that introduces flexibility and potential for conformational diversity in molecular structures. This feature is particularly valuable in drug design, as it can influence binding affinity and metabolic stability. In contrast, the 2-nitrobenzaldehyde component brings electron-withdrawing properties due to the nitro group, which can modulate the electronic environment of the aromatic ring. This combination has been investigated for its role in developing novel pharmacophores, particularly in the context of antimicrobial and anti-inflammatory agents.

Recent advancements in medicinal chemistry have highlighted the utility of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde as a key intermediate in synthesizing bioactive molecules. Researchers have demonstrated its potential in generating derivatives with enhanced therapeutic profiles. For instance, modifications of the azetidine ring have led to compounds with improved solubility and reduced toxicity, which are critical factors in drug development. Additionally, the nitro group has been shown to serve as a handle for further functionalization, allowing chemists to explore diverse chemical spaces.

In academic literature, 5-(Azetidin-1-yl)-2-nitrobenzaldehyde has been employed in the synthesis of small-molecule inhibitors targeting specific biological pathways. One notable area of research involves its application in developing kinase inhibitors, where the structural features of this compound contribute to high selectivity and potency. The ability to fine-tune its properties through structural modifications has made it a valuable scaffold for drug discovery programs. Furthermore, computational studies have predicted favorable pharmacokinetic properties for derivatives of this compound, suggesting its suitability for further preclinical development.

The synthesis of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde itself presents an interesting challenge due to the need for precise regioselectivity and functional group compatibility. Modern synthetic methodologies have enabled efficient access to this compound, often involving multi-step reactions that showcase the versatility of modern organic chemistry techniques. Advances in catalysis and green chemistry have also contributed to more sustainable routes for its preparation, aligning with global efforts to minimize environmental impact.

From a biological perspective, the azetidin-1-yl moiety has been associated with various bioactivities, including antimicrobial and anti-protozoal effects. When combined with the electron-withdrawing nature of the nitro group on a benzaldehyde scaffold, this compound exhibits intriguing interactions with biological targets. Preliminary studies have shown promising results in vitro, where derivatives have demonstrated activity against resistant bacterial strains and inflammatory pathways. These findings underscore the potential of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde as a lead compound for further medicinal chemistry investigations.

The future directions for research on 5-(Azetidin-1-yl)-2-nitrobenzaldehyde are multifaceted. Investigating its role in fragment-based drug design could unlock novel therapeutic agents by leveraging its unique structural features. Additionally, exploring its interactions with protein targets using biophysical techniques may provide insights into its mechanism of action. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into tangible therapeutic benefits.

In conclusion,5-(Azetidin-1-yl)-2-nitrobenzaldehyde (CAS No. 1882586-23-3) represents a compelling compound with significant potential in pharmaceutical research. Its unique structure combines heterocyclic and nitroaromatic elements, offering opportunities for diverse applications in drug discovery. As our understanding of molecular interactions continues to evolve,5-(Azetidin-1-yll)-2-nitrobenzaldehyde is poised to play a crucial role in developing next-generation therapeutics that address unmet medical needs.

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